
Pefloxacin mesylate
Übersicht
Beschreibung
Pefloxacin mesylate is a synthetic broad-spectrum fluoroquinolone antibacterial agent. It is effective against a wide range of gram-negative and gram-positive bacteria. This compound is commonly used to treat bacterial infections in the gastrointestinal system, genitourinary tract, and uncomplicated gonococcal urethritis in males .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pefloxacin mesylate is synthesized through a series of chemical reactions involving the formation of the quinolone core structure. The synthesis typically involves the following steps:
- Formation of the quinolone core by cyclization of an appropriate precursor.
- Introduction of the fluoro group at the 6-position.
- Substitution of the piperazinyl group at the 7-position.
- Conversion to the mesylate salt by reaction with methanesulfonic acid .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of solid formaldehyde instead of liquid formaldehyde to improve reaction efficiency.
- Control of reaction temperature and pH to optimize the yield of the desired product .
Analyse Chemischer Reaktionen
Reaktionstypen: Pefloxacinmesilat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Chinolon-Grundstruktur zu modifizieren.
Substitution: Substitutionsreaktionen an der Piperazinyl-Gruppe oder der Fluor-Gruppe können zur Bildung verschiedener Derivate führen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Nucleophile und Elektrophile können für Substitutionsreaktionen verwendet werden
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Pefloxacinmesilat mit modifizierten antibakteriellen Eigenschaften .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Pefloxacin mesylate exhibits bactericidal activity primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and transcription. It is effective against a wide range of Gram-negative and Gram-positive bacteria, making it a valuable option in treating various infections .
Treatment of Infections
Pefloxacin is used to treat different bacterial infections, particularly in patients undergoing continuous ambulatory peritoneal dialysis (CAPD). A study involving 22 patients demonstrated that this compound effectively cured all Gram-negative infections after a 21-day treatment period. However, its efficacy against Gram-positive infections was limited, with only a 25% cure rate for Staphylococcus aureus infections .
Table 1: Efficacy of this compound in CAPD-Associated Peritonitis
Infection Type | Cured Cases | Total Cases | Cure Rate (%) |
---|---|---|---|
Gram-negative | 6 | 6 | 100 |
Staphylococcus aureus | 1 | 4 | 25 |
Staphylococcus epidermidis | 1 | 7 | 14 |
Schnitzler Syndrome
This compound has shown promise in treating Schnitzler syndrome, characterized by chronic urticarial rash and monoclonal IgM gammopathy. In a study of 11 patients treated with an oral dose of 800 mg/day, significant improvement in symptoms was noted, allowing reductions in corticosteroid therapy for several patients .
Table 2: Outcomes of Pefloxacin Treatment in Schnitzler Syndrome
Patient Count | Improvement Observed | Corticosteroid Reduction |
---|---|---|
11 | 10 | 6 |
Pharmacokinetics and Bioavailability
This compound is well absorbed orally, with bioavailability rates reaching up to 70%. Its half-life varies across species; for humans, it averages around 8.6 hours . The drug exhibits weak protein binding (20-30%) and is primarily excreted unchanged in urine .
Table 3: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Oral Bioavailability | ~70% |
Half-Life (Humans) | ~8.6 hours |
Protein Binding | 20-30% |
Veterinary Applications
In veterinary medicine, this compound has been evaluated for treating systemic infections in poultry. A study indicated effective plasma disposition after administration, suggesting its potential use in managing bacterial infections in livestock .
Research Insights and Future Directions
Recent studies have focused on enhancing the delivery mechanisms of this compound through formulations such as liposomes, which may improve its therapeutic efficacy and reduce side effects . Additionally, ongoing research into its interactions with other drugs, such as cyclosporin A, highlights the potential for combined therapies in complex clinical scenarios .
Wirkmechanismus
Pefloxacin mesylate exerts its antibacterial effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for the transcription and replication of bacterial DNA. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .
Vergleich Mit ähnlichen Verbindungen
Pefloxacinmesilat gehört zur Klasse der Fluorchinolon-Antibiotika. Zu ähnlichen Verbindungen gehören:
Ciprofloxacin: Ein weiteres Fluorchinolon mit einem breiteren Wirkungsspektrum.
Norfloxacin: Strukturell ähnlich, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
Ofloxacin: Ähnlicher Wirkmechanismus, jedoch mit unterschiedlichen klinischen Anwendungen
Eindeutigkeit: Pefloxacinmesilat ist einzigartig aufgrund seiner spezifischen Aktivität gegen bestimmte gramnegative Bakterien und seiner Verwendung bei der Behandlung von unkomplizierter gonorrhoischer Urethritis bei Männern .
Biologische Aktivität
Pefloxacin mesylate, a fluoroquinolone antibiotic, exhibits significant biological activity against a variety of bacterial pathogens. This article delves into its pharmacokinetics, therapeutic applications, and clinical efficacy, supported by case studies and detailed research findings.
Pharmacokinetics
This compound is characterized by its oral bioavailability and broad-spectrum antibacterial activity . Key pharmacokinetic parameters include:
- Absorption : Pefloxacin is well absorbed following oral administration, with significant plasma concentrations achieved across various species including humans, dogs, and monkeys. In humans, approximately 84% of the antimicrobial activity is attributed to unchanged drug in circulation .
- Distribution : The drug demonstrates weak protein binding (about 20%) and exhibits higher concentrations in tissues compared to plasma levels, except in the brain . The half-life varies from 1.9 hours in mice to 8.6 hours in humans .
- Metabolism : Pefloxacin is metabolized into several compounds, including norfloxacin. The urinary recovery of metabolites shows variability across species, with humans exhibiting a recovery rate of 58.9% .
Clinical Applications
This compound has been evaluated for its effectiveness in treating various infections:
- Continuous Ambulatory Peritoneal Dialysis (CAPD) Associated Peritonitis :
- A study involving 22 patients showed that pefloxacin effectively treated Gram-negative infections such as Escherichia coli and Acinetobacter calcoaceticus, achieving a cure rate of 100% for these pathogens after 21 days of treatment. However, it was less effective against Gram-positive cocci like Staphylococcus aureus and Staphylococcus epidermidis, where cure rates were significantly lower .
- Schnitzler Syndrome :
Table 1: Summary of Clinical Studies Involving this compound
Study Type | Patient Population | Treatment Regimen | Outcome |
---|---|---|---|
CAPD Associated Peritonitis | 22 patients | 800 mg loading; 400 mg BID | 100% cure for Gram-negative; low efficacy for Gram-positive |
Schnitzler Syndrome | 11 patients | 800 mg/day | Significant symptom relief; reduced corticosteroid use |
Pefloxacin exerts its antibacterial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This mechanism allows it to target both Gram-negative and Gram-positive bacteria effectively.
Safety Profile
The safety profile of this compound has been generally favorable, though side effects have been reported. In the CAPD study, approximately 55% of patients experienced side effects, predominantly skin or musculoskeletal issues . The long-term use in Schnitzler syndrome patients also indicated a good safety profile over extended periods .
Eigenschaften
IUPAC Name |
1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3.CH4O3S/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQSBEDKMRHYME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70458-92-3 (Parent) | |
Record name | Pefloxacin mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045935 | |
Record name | Pefloxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70458-95-6, 208265-92-3 | |
Record name | Pefloxacin mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70458-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pefloxacin mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pefloxacin mesylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pefloxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-carboxy-1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline monomethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 208265-92-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PEFLOXACIN MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IAD0UV3FH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.